Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate
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Overview
Description
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyano group, a carbamoylmethylsulfanyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzaldehyde with cyanoacetic acid and thiourea under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The cyano and carbamoylmethylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-[(METHOXYCARBONYL)METHYL]SULFANYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE: This compound shares a similar core structure but with different substituents, leading to variations in its chemical properties and applications.
6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE:
Uniqueness
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the cyano and hydroxyl groups enhances its reactivity and potential interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxyl group in the compound may contribute to scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related dihydropyridine derivatives showed significant antioxidant activity, suggesting a potential for this compound as a protective agent against oxidative damage .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have shown efficacy against various bacterial strains. For instance, derivatives of dihydropyridine have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Dihydropyridine compounds are often investigated for their anti-inflammatory properties. The presence of the sulfanyl group may enhance this activity by modulating inflammatory pathways. In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation .
The proposed mechanism of action for this compound includes:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it may prevent oxidative stress-related cellular damage.
- Modulation of Inflammatory Pathways : It potentially interferes with the signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Case Studies
- Study on Antioxidant Activity : A comparative analysis showed that similar dihydropyridines exhibited IC50 values ranging from 20 to 50 µM in DPPH radical scavenging assays, indicating potent antioxidant activity .
- Antimicrobial Evaluation : In a study assessing antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing zone inhibition diameters of up to 15 mm at concentrations of 100 µg/mL .
- Anti-inflammatory Assessment : In vitro tests demonstrated that related compounds significantly reduced TNF-alpha levels in macrophages by approximately 40% at concentrations of 25 µM .
Data Summary Table
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-9-3-5-10(6-4-9)13-11(7-18)16(25-8-12(19)21)20-15(22)14(13)17(23)24-2/h3-6,13-14H,8H2,1-2H3,(H2,19,21)(H,20,22) |
InChI Key |
OAGKVOWNNWQVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)N)C(=O)OC |
Origin of Product |
United States |
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